Mevalonolactone-2-13C
CAS No.: 53771-22-5
Cat. No.: VC3853352
Molecular Formula: C6H10O3
Molecular Weight: 131.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53771-22-5 |
---|---|
Molecular Formula | C6H10O3 |
Molecular Weight | 131.13 g/mol |
IUPAC Name | 4-hydroxy-4-methyl(313C)oxan-2-one |
Standard InChI | InChI=1S/C6H10O3/c1-6(8)2-3-9-5(7)4-6/h8H,2-4H2,1H3/i4+1 |
Standard InChI Key | JYVXNLLUYHCIIH-AZXPZELESA-N |
Isomeric SMILES | CC1(CCOC(=O)[13CH2]1)O |
SMILES | CC1(CCOC(=O)C1)O |
Canonical SMILES | CC1(CCOC(=O)C1)O |
Introduction
Chemical Identity and Structural Characteristics
Mevalonolactone-2-13C is a lactone derivative of mevalonic acid, selectively labeled with a stable carbon-13 isotope at the second carbon position. Its molecular formula is , with a molecular weight of 131.13 g/mol . The compound exists as a solid at room temperature, with a melting point of 28°C and a boiling point of 150°C at 5 mmHg . Its isotopic purity exceeds 99 atom % , ensuring minimal interference from natural isotopic abundances in tracer studies .
Table 1: Physicochemical Properties of Mevalonolactone-2-13C
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 131.13 g/mol |
Isotopic Purity | ≥99 atom % |
Melting Point | 28°C |
Boiling Point | 150°C at 5 mmHg |
Flash Point | 113°C (closed cup) |
Biosynthesis and Metabolic Pathways
The mevalonate pathway begins with acetyl-CoA, which undergoes condensation to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). HMG-CoA reductase catalyzes the reduction of HMG-CoA to mevalonic acid, which is subsequently lactonized to mevalonolactone . Mevalonolactone-2-13C serves as a tracer to monitor carbon flow through this pathway, particularly in studies of isoprenoid biosynthesis. In liverwort cell cultures, [2-]mevalonolactone was incorporated into sesquiterpenes, confirming hydride shifts and hydroxylation patterns during cadalene synthesis .
Key Enzymatic Steps:
-
HMG-CoA Synthase: Condenses acetyl-CoA with acetoacetyl-CoA.
-
HMG-CoA Reductase: Rate-limiting step producing mevalonic acid.
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Mevalonate Kinase: Phosphorylates mevalonic acid for subsequent conversions.
Analytical Applications in Metabolic Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
The label at position 2 allows non-destructive tracking of mevalonate-derived metabolites. In Heteroscyphus planus cell cultures, -NMR revealed that [2-]mevalonolactone contributed to the C-2 and C-4 positions of 7-methoxy-1,2-dihydrocadalene, demonstrating 1,2-hydride shifts during biosynthesis .
Metabolic Flux Analysis (MFA)
-MFA quantifies carbon redistribution in metabolic networks. In engineered Escherichia coli, mevalonolactone-2-13C tracing identified acetyl-CoA and NADPH as critical nodes for mevalonate overproduction. The strain achieved a mevalonate yield of 22% (C-mol/C-mol) from glucose, with reduced TCA cycle activity and enhanced transhydrogenase-mediated NADPH recycling .
Table 2: Metabolic Flux Distribution in E. coli MVA Production
Pathway | Flux (mmol/gDCW/h) |
---|---|
Glycolysis | 12.4 |
Pentose Phosphate Pathway | 3.8 |
TCA Cycle | 1.2 |
Mevalonate Synthesis | 1.84 |
Industrial and Pharmaceutical Relevance
Cholesterol-Lowering Therapeutics
Statins inhibit HMG-CoA reductase, mimicking mevalonolactone’s feedback regulation. Isotopic studies using mevalonolactone-2-13C have clarified statin pharmacodynamics, revealing compensatory mechanisms like increased LDL receptor expression .
Microbial Metabolic Engineering
In Saccharomyces cerevisiae, -MFA guided the overexpression of acetyl-CoA synthetase and NAD kinase, boosting mevalonate titers by 40% . Similar approaches in Corynebacterium glutamicum improved precursor availability for terpenoid production.
Comparative Analysis with Other Isotopologues
Mevalonolactone-2-13C differs from its 1- counterpart in labeling position, which affects metabolic tracing resolution. For example, in the mevalonate pathway, the C-2 label persists through isopentenyl pyrophosphate (IPP) synthesis, whereas the C-1 label is lost during decarboxylation .
Table 3: Isotopologue-Specific Applications
Isotopologue | Preferred Application |
---|---|
Mevalonolactone-1-13C | Early pathway steps (HMG-CoA → mevalonate) |
Mevalonolactone-2-13C | Late pathway steps (IPP synthesis) |
Mevalonolactone-1,2-13C2 | Full pathway mapping |
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